molecular formula C26H27N5O5 B2996294 ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 876151-77-8

ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2996294
CAS RN: 876151-77-8
M. Wt: 489.532
InChI Key: MSWKORZTNRJGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Modifications

  • Synthesis of Bridged 3-Benzazepine Derivatives : A study described the synthesis of various bridged-ring nitrogen compounds as conformationally restricted dopamine analogues. Although the specific chemical compound was not mentioned, this research demonstrates the type of synthetic chemistry techniques that could be applied to similar complex molecules for potential applications in neuroscience and pharmacology (R. Gentles et al., 1991).

  • Potential Inhibitors of Enzymatic Systems : Another study focused on synthesizing potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, highlighting the importance of purinyl derivatives in investigating biochemical pathways and potential therapeutic targets (M. Wanner et al., 1978).

Pharmacological and Bioactive Potential

  • Antioxidant Activity : Research into the enzymatic modification of phenolic compounds for the synthesis of dimers with high antioxidant capacity suggests that similar chemical structures could be explored for their antioxidant properties and potential health benefits. This study specifically focused on 2,6-dimethoxyphenol, demonstrating the broader interest in phenolic derivatives for biomedical applications (O. E. Adelakun et al., 2012).

  • Anticancer Activity : A study on the synthesis and characterization of new ligands for chemotherapeutic treatment against human breast cancer cells emphasizes the ongoing research into novel compounds for oncological applications. While not directly related to the specified compound, this indicates the potential research directions for exploring the bioactive properties of complex chemical structures (I. Ragavan et al., 2020).

properties

IUPAC Name

ethyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5/c1-4-35-21(32)16-31-24(33)22-23(28(3)26(31)34)27-25-29(14-17(2)15-30(22)25)18-10-12-20(13-11-18)36-19-8-6-5-7-9-19/h5-13,17H,4,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKORZTNRJGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

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